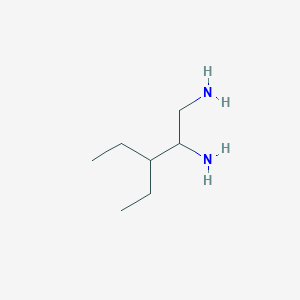
1,2-Pentanediamine, 3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Pentanediamine, 3-ethyl- is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a pentane backbone The presence of an ethyl group at the third carbon atom distinguishes it from other pentanediamines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Pentanediamine, 3-ethyl- can be synthesized through several methods. One common approach involves the reaction of 3-ethylpentan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the conversion of the alcohol to the diamine. Another method involves the reductive amination of 3-ethylpentanone using ammonia and a reducing agent such as hydrogen in the presence of a catalyst like Raney nickel.
Industrial Production Methods: Industrial production of 1,2-Pentanediamine, 3-ethyl- often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and controlled reaction environments helps in achieving efficient conversion rates and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Pentanediamine, 3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted amines or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Substituted amines, amides.
Wissenschaftliche Forschungsanwendungen
1,2-Pentanediamine, 3-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers, particularly polyamides and polyurethanes. Its unique structure imparts specific properties to the resulting polymers, such as flexibility and thermal stability.
Biology: The compound is studied for its potential use in bioconjugation and as a cross-linking agent in protein chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of adhesives, sealants, and coatings due to its reactivity and ability to form strong bonds.
Wirkmechanismus
The mechanism of action of 1,2-Pentanediamine, 3-ethyl- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with other molecules, facilitating its role as a cross-linking agent. In polymer chemistry, it acts as a monomer that can undergo polymerization reactions to form long chains, imparting desired properties to the final product.
Vergleich Mit ähnlichen Verbindungen
1,3-Pentanediamine: Another diamine with the amino groups positioned at the first and third carbon atoms.
1,5-Pentanediamine: A diamine with amino groups at the first and fifth carbon atoms.
Ethylenediamine: A simpler diamine with two amino groups attached to a two-carbon chain.
Comparison: 1,2-Pentanediamine, 3-ethyl- is unique due to the presence of the ethyl group at the third carbon, which influences its reactivity and the properties of the polymers it forms. Compared to 1,3-Pentanediamine and 1,5-Pentanediamine, it offers different steric and electronic environments, leading to variations in polymer properties such as flexibility and thermal stability. Ethylenediamine, being a simpler diamine, lacks the additional carbon atoms and the ethyl group, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C7H18N2 |
|---|---|
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
3-ethylpentane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-3-6(4-2)7(9)5-8/h6-7H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
MFXNMXAUQXIAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
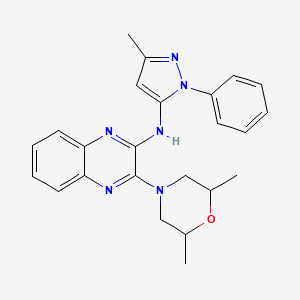
![4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15096648.png)
amine](/img/structure/B15096653.png)

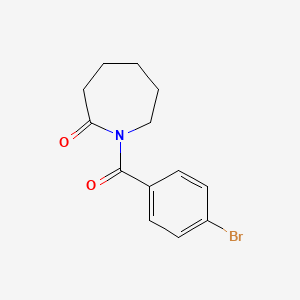
![(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B15096664.png)
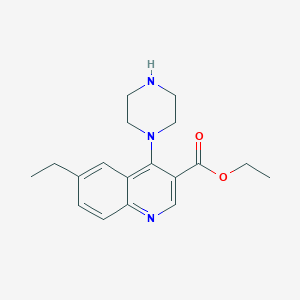
![3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15096673.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15096704.png)
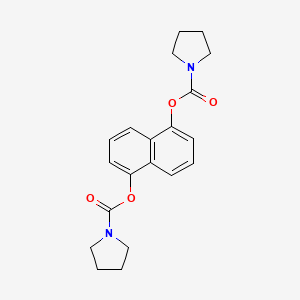
![4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B15096711.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15096717.png)
![6-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096720.png)
